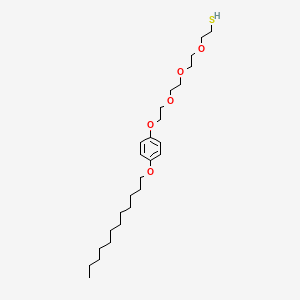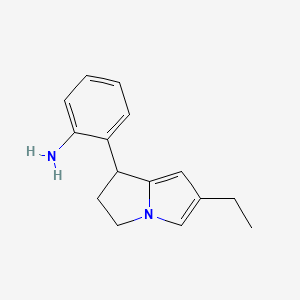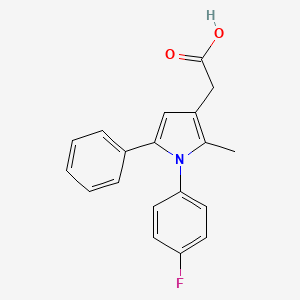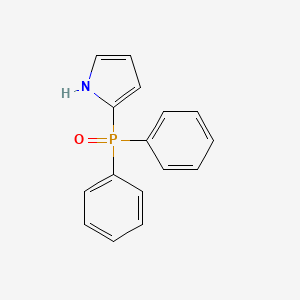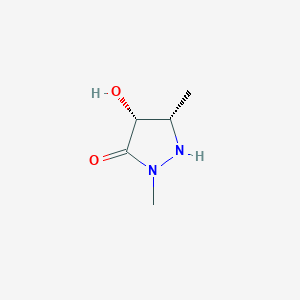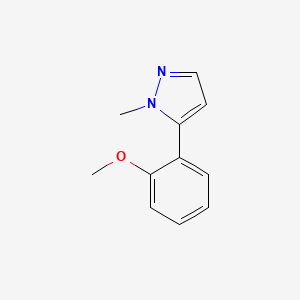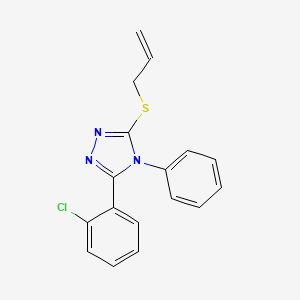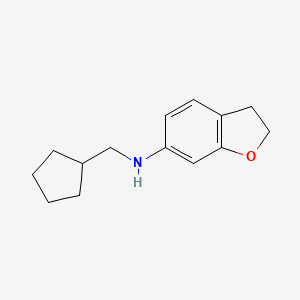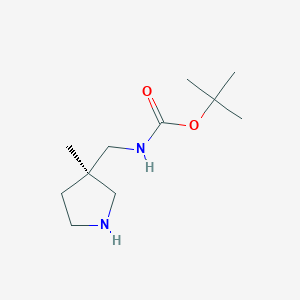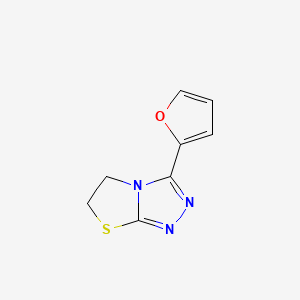![molecular formula C17H12ClNO2S B12890776 2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid CAS No. 88350-82-7](/img/structure/B12890776.png)
2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid is a compound that features a quinoline moiety substituted with a chloro and methyl group, linked to a benzoic acid via a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of Substituents: The chloro and methyl groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinoline derivative with a thiol compound.
Attachment to Benzoic Acid: The final step involves the coupling of the quinoline-sulfanyl intermediate with benzoic acid, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfanyl group may also interact with thiol-containing enzymes, inhibiting their activity. These interactions can lead to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(6-Chloroquinolin-4-yl)sulfanyl]benzoic acid
- 2-[(6-Methylquinolin-4-yl)sulfanyl]benzoic acid
- 2-[(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid
Uniqueness
2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid is unique due to the combination of its substituents and the sulfanyl linkage, which confer specific chemical and biological properties. The presence of both chloro and methyl groups on the quinoline ring enhances its reactivity and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
88350-82-7 |
|---|---|
Fórmula molecular |
C17H12ClNO2S |
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
2-(6-chloro-2-methylquinolin-4-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C17H12ClNO2S/c1-10-8-16(13-9-11(18)6-7-14(13)19-10)22-15-5-3-2-4-12(15)17(20)21/h2-9H,1H3,(H,20,21) |
Clave InChI |
DRNIDXIGWUCGDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C=CC2=N1)Cl)SC3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


